

What is the chemical structure of 2-ethoxypyrazine?

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Compound of Interest

Compound Name: **2-Ethoxypyrazine**

Cat. No.: **B1297840**

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An In-depth Technical Guide to 2-Ethoxypyrazine

This technical guide provides a comprehensive overview of **2-ethoxypyrazine**, detailing its chemical structure, physicochemical properties, and relevant experimental protocols for its synthesis and analysis. The information is intended for researchers, scientists, and professionals in drug development and flavor chemistry.

Chemical Structure and Identification

2-Ethoxypyrazine is an aromatic heterocyclic compound belonging to the pyrazine family. It is characterized by a pyrazine ring substituted with an ethoxy group at the C-2 position. This compound and its derivatives are recognized for their significant sensory properties and are found in various food products and are also synthesized for use as flavoring agents.[\[1\]](#)

Key Identifiers:

- IUPAC Name: **2-ethoxypyrazine**
- Molecular Formula: $C_6H_8N_2O$
- SMILES: $CCOC1=NC=CN=C1$
- InChI Key: $InChI=1S/C6H8N2O/c1-2-9-6-5-7-3-4-8-6/h3-5H,2H2,1H3$ (for the base **2-ethoxypyrazine** structure, inferred from related compounds)

Physicochemical Properties

The physicochemical properties of **2-ethoxypyrazine** and its closely related derivatives are summarized in the table below. These properties are crucial for its application in various industrial and research settings.

Property	2-Ethoxypyrazine	2-Ethoxy-3-methylpyrazine	2-Ethoxy-3-ethylpyrazine
Molecular Weight (g/mol)	124.14 (Calculated)	138.17	152.19[2]
Boiling Point (°C)	171-172 (est.)	-	195-197[3]
Density (g/mL)	-	1.038 at 25°C	0.981-0.983 at 20°C[3]
Refractive Index (n _{20/D})	-	1.494	1.492-1.495[2][3]
Flash Point (°C)	59.8 (est.)	65.6[4]	69.4[3]
Solubility	Water: 7817 mg/L at 25°C (est.), Soluble in alcohol[5]	-	Practically insoluble in water, Soluble in ethanol
CAS Number	38028-67-0[5]	32737-14-7[6]	35243-43-7[7][8]

Experimental Protocols

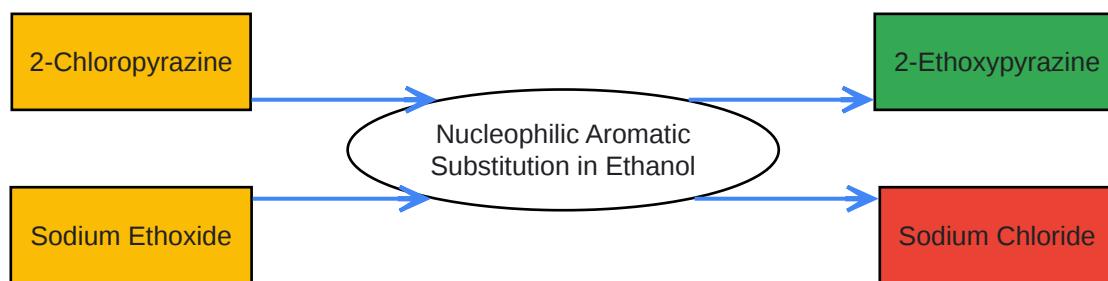
Synthesis of Alkoxy-pyrazines

A common method for the synthesis of 2-alkoxy-pyrazines is through the nucleophilic aromatic substitution (SNAr) of a halogenated pyrazine precursor.[9]

Protocol: Synthesis of **2-Ethoxypyrazine** from 2-Chloropyrazine

- Materials: 2-chloropyrazine, sodium ethoxide, anhydrous ethanol.
- Procedure:

1. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloropyrazine in anhydrous ethanol.
2. Add sodium ethoxide portion-wise to the stirred solution. An exothermic reaction may be observed.
3. After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
4. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
5. Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
6. Resuspend the residue in water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
7. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
8. Purify the crude **2-ethoxypyrazine** by vacuum distillation or column chromatography.



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Synthesis of **2-Ethoxypyrazine** via SNAr.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the identification and quantification of volatile pyrazine compounds in various matrices.[10]

Protocol: Analysis by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

- Sample Preparation:

1. Place a known volume or weight of the sample (e.g., 5 mL of wine) into a headspace vial.
2. Add an internal standard (e.g., a deuterated pyrazine analog) for accurate quantification.
3. Add a salt, such as sodium chloride, to increase the ionic strength of the sample, which promotes the release of volatile compounds into the headspace.[\[10\]](#)

- HS-SPME Extraction:

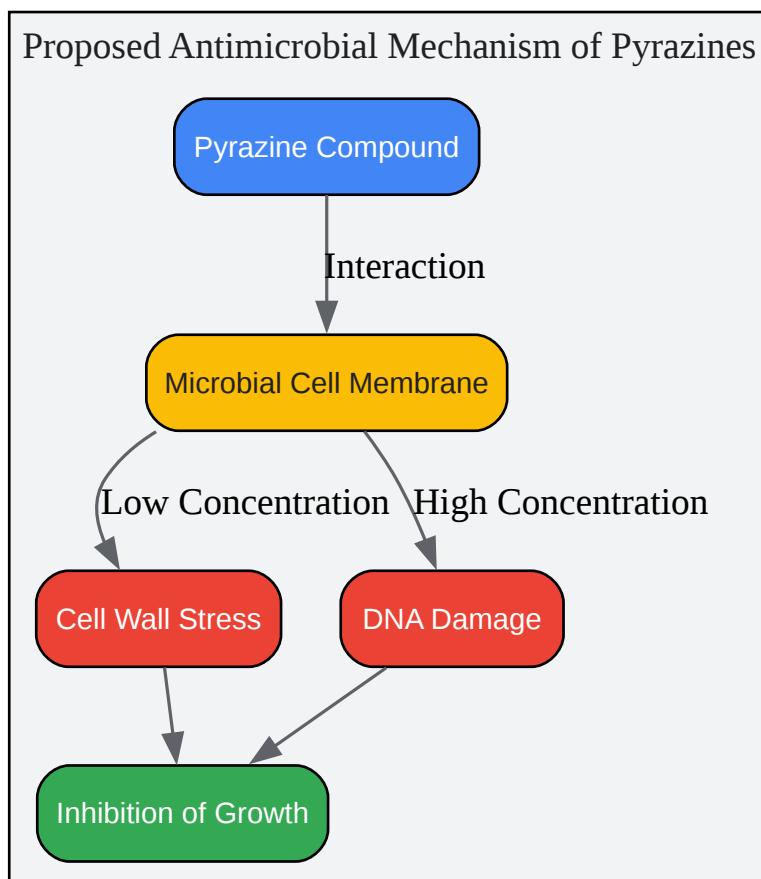
1. Place the vial in a temperature-controlled autosampler (e.g., at 45°C).
2. Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 30 minutes) with agitation to allow for the adsorption of the analytes.[\[11\]](#)

- GC-MS Analysis:

1. Desorb the analytes from the SPME fiber in the hot GC injection port (e.g., at 250°C).
2. Separate the compounds on a suitable capillary column (e.g., DB-WAX or HP-5ms).[\[12\]](#)
3. Use a temperature gradient program to elute the pyrazines.
4. Detect and quantify the target compounds using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[\[10\]](#)

Biological Activity of Pyrazines

Pyrazines are a class of volatile organic compounds known for their broad-spectrum antimicrobial activity.[\[13\]](#)[\[14\]](#) Some studies suggest that at high concentrations, certain pyrazines can induce a DNA damage response, while at lower concentrations, they may cause cell-wall damage in microorganisms.[\[13\]](#)[\[14\]](#) The biological activities of pyrazine derivatives have led to their investigation in medicinal chemistry for applications including anti-inflammatory, anticancer, and antibacterial agents.[\[15\]](#)[\[16\]](#)



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